molecular formula C9H12N2O6 B590868 Uridine-2-13C-1,3-15N2 CAS No. 369656-75-7

Uridine-2-13C-1,3-15N2

Cat. No.: B590868
CAS No.: 369656-75-7
M. Wt: 247.182
InChI Key: DRTQHJPVMGBUCF-CNANCEAGSA-N
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Description

Uridine-2-13C-1,3-15N2: is a stable isotope-labeled compound of uridine, a nucleoside that plays a crucial role in the metabolism of carbohydrates and the synthesis of RNA. The isotopic labeling with carbon-13 and nitrogen-15 makes it particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Uridine-2-13C-1,3-15N2 involves several steps. Initially, an epimeric mixture of D-[1-13C]ribose and D-[1-13C]arabinose is obtained by condensing potassium cyanide with D-erythrose using a modified Kiliani-Fischer synthesis. The separation of these aldose epimers is achieved through ion-exchange chromatography. D-[2-13C]Ribose is then obtained from D-[1-13C]arabinose using a nickel(II) diamine complex. The 15N-labeling is introduced via [15N2]urea .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of labeled precursors and sophisticated purification techniques to ensure high isotopic purity and yield.

Chemical Reactions Analysis

Types of Reactions: Uridine-2-13C-1,3-15N2 can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to produce uracil derivatives.

    Reduction: Reduction reactions can yield dihydrouridine derivatives.

    Substitution: Nucleophilic substitution reactions can modify the ribose moiety or the uracil base.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like ammonia or amines can be used under mild conditions to achieve substitution reactions.

Major Products:

    Oxidation: Uracil derivatives.

    Reduction: Dihydrouridine derivatives.

    Substitution: Various substituted uridine derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

The applications of Uridine-2-13C-1,3-15N2 span several scientific domains:

1. Metabolic Pathway Analysis

  • Description : This compound is extensively used in metabolic research to study nucleotide metabolism and the synthesis of nucleic acids.
  • Methodology : By incorporating this compound into biological systems, researchers can utilize techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to monitor the incorporation of the labeled nucleoside into RNA and DNA.
  • Case Study : A study demonstrated the use of this compound to trace uridine metabolism in cancer cells, revealing insights into altered metabolic pathways associated with tumor growth .

2. Drug Development

  • Description : Uridine derivatives are investigated for their therapeutic potential in treating various diseases, including cancer and viral infections.
  • Methodology : The labeled compound can be used to evaluate the pharmacokinetics and bioavailability of new drug formulations.
  • Case Study : Research on the efficacy of uridine analogs in treating acute myeloid leukemia showed that tracking uridine metabolism could lead to better-targeted therapies .

3. Imaging and Diagnostics

  • Description : The isotopic labeling allows for the development of imaging agents that can be used in positron emission tomography (PET) scans.
  • Methodology : By tracking the distribution of this compound within biological tissues, researchers can visualize metabolic activity in real-time.
  • Case Study : A study employed this compound as a tracer to assess brain metabolism in neurodegenerative diseases, providing critical insights into disease progression .

Mechanism of Action

The mechanism of action of Uridine-2-13C-1,3-15N2 involves its incorporation into RNA and other nucleic acid structures. The labeled isotopes allow for precise tracking and analysis of metabolic processes and molecular interactions. The molecular targets include various enzymes involved in nucleoside metabolism and RNA synthesis pathways .

Comparison with Similar Compounds

    Uridine-13C: Labeled with carbon-13 but not nitrogen-15.

    Uridine-15N2: Labeled with nitrogen-15 but not carbon-13.

    Uridine-13C-5: Labeled with carbon-13 at a different position.

Uniqueness: Uridine-2-13C-1,3-15N2 is unique due to its dual labeling with both carbon-13 and nitrogen-15, making it highly valuable for detailed NMR studies and metabolic tracing. This dual labeling provides more comprehensive data compared to compounds labeled with only one isotope .

Biological Activity

Uridine-2-13C-1,3-15N2 is a stable isotopically labeled nucleoside that serves as a vital building block for RNA. This compound has garnered interest in various fields, including metabolic studies, genetic therapy, and biomolecular research. This article explores its biological activity, synthesis, and applications, supported by case studies and relevant data.

PropertyDetails
Molecular FormulaC9H12N2O6
Molecular Weight246.19 g/mol
CAS Number369656-75-7
Melting Point166-169°C
SolubilitySlightly soluble in DMSO and methanol (heated)
AppearanceWhite to off-white solid

This compound is structurally similar to natural uridine, which is essential for RNA synthesis and cellular metabolism. Its isotopic labeling allows for enhanced tracking of metabolic pathways in biological systems.

Synthesis

The synthesis of this compound involves several steps, primarily utilizing modified Kiliani–Fischer synthesis techniques. Key steps include:

  • Condensation of K13CN with D-Erythrose : This step produces an epimeric mixture of D-[1-13C]ribose and D-[1-13C]arabinose.
  • Separation of Aldose Epimers : A novel ion-exchange method is employed to efficiently separate the aldose epimers.
  • Introduction of 15N-labeling : Achieved via the use of [15N2]urea during the final stages of synthesis .

Metabolic Pathways

Uridine plays a critical role in nucleotide metabolism. As a precursor to RNA nucleotides, its isotopically labeled form allows researchers to trace metabolic pathways and understand cellular processes more effectively. Studies have shown that uridine supplementation can enhance neurogenesis and synaptic plasticity in animal models.

Case Studies

  • Neurogenesis Enhancement : A study demonstrated that uridine administration in rats led to increased levels of brain-derived neurotrophic factor (BDNF), promoting neurogenesis and improving cognitive functions .
  • Metabolic Tracing : In a metabolomic study using this compound, researchers were able to track the incorporation of uridine into RNA during cell proliferation assays, providing insights into cellular metabolism under different nutritional conditions .

Genetic Therapy

Isotopically labeled nucleosides like this compound are increasingly used in gene therapy research. They allow for precise tracking of nucleic acid dynamics within cells, aiding in the development of therapeutic strategies for genetic disorders.

Biomolecular NMR

The compound is also utilized in biomolecular NMR spectroscopy to study the structure and dynamics of RNA molecules. The isotopic labeling enhances signal clarity and resolution during NMR analysis .

Properties

CAS No.

369656-75-7

Molecular Formula

C9H12N2O6

Molecular Weight

247.182

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i9+1,10+1,11+1

InChI Key

DRTQHJPVMGBUCF-CNANCEAGSA-N

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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